2-Methyl-5-(trifluoromethyl)nicotinonitrile
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Overview
Description
2-Methyl-5-(trifluoromethyl)nicotinonitrile is an organic compound with the molecular formula C8H5F3N2 It is a derivative of nicotinonitrile, characterized by the presence of a trifluoromethyl group at the 5-position and a methyl group at the 2-position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-5-(trifluoromethyl)nicotinonitrile typically involves multistep reactions starting from readily available precursors. One common method involves the condensation of 2-methylpyridine with trifluoroacetic acid, followed by nitrile formation through dehydration reactions. The reaction conditions often require the use of strong acids or bases and elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the compound from reaction mixtures .
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-5-(trifluoromethyl)nicotinonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are frequently used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions to achieve desired substitutions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines. Substitution reactions can result in a variety of functionalized derivatives .
Scientific Research Applications
2-Methyl-5-(trifluoromethyl)nicotinonitrile has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the development of bioactive molecules and pharmaceuticals, particularly those targeting specific biological pathways.
Medicine: Research into its potential therapeutic effects includes studies on its role as an antiviral, anticancer, and anti-inflammatory agent.
Industry: It is utilized in the production of agrochemicals, dyes, and materials with specialized properties
Mechanism of Action
The mechanism of action of 2-Methyl-5-(trifluoromethyl)nicotinonitrile involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and stability, allowing it to effectively penetrate biological membranes. It can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
- 2-Chloro-6-methyl-5-(trifluoromethyl)nicotinonitrile
- 5-Bromo-2-hydroxy-6-methyl-4-(trifluoromethyl)nicotinonitrile
- 2-Fluoro-5-(trifluoromethyl)nicotinonitrile
Comparison: Compared to these similar compounds, 2-Methyl-5-(trifluoromethyl)nicotinonitrile is unique due to its specific substitution pattern on the pyridine ringFor instance, the trifluoromethyl group enhances the compound’s electron-withdrawing ability, affecting its behavior in various chemical reactions .
Properties
Molecular Formula |
C8H5F3N2 |
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Molecular Weight |
186.13 g/mol |
IUPAC Name |
2-methyl-5-(trifluoromethyl)pyridine-3-carbonitrile |
InChI |
InChI=1S/C8H5F3N2/c1-5-6(3-12)2-7(4-13-5)8(9,10)11/h2,4H,1H3 |
InChI Key |
XCDUIANFSAHBQA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=N1)C(F)(F)F)C#N |
Origin of Product |
United States |
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